![molecular formula C21H31NO3S B2415009 N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide CAS No. 446028-27-9](/img/structure/B2415009.png)
N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide
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Overview
Description
“N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide” is a chemical compound that is offered by Benchchem. It is related to adamantane derivatives, which are known for their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives like “N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide” often involves the use of carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . N-Adamantylated amides have been synthesized from 1-adamantyl nitrate in sulfuric acid media .Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are often characterized by the high reactivity of these compounds . This high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are unique. They are characterized by their high reactivity, which offers extensive opportunities for their utilization in various applications .Scientific Research Applications
Enzyme Inhibition and Molecular Interaction
N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide and its derivatives show potential in enzyme inhibition. For instance, a series of related compounds were synthesized and demonstrated notable inhibitory potential against enzymes like acetylcholinesterase (AChE) and α-glucosidase, essential for applications like treating Alzheimer's disease and managing diabetes. In-depth studies, including in silico studies, were conducted to understand the interaction and inhibition mechanisms, providing insights into the structural requirements for effective enzyme inhibition (Riaz, 2020).
Molecular Structure and Crystalline Properties
Research into the molecular and crystal structure of N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide derivatives has revealed intricate details about their conformation and interactions. Studies, such as the one on 2-(1-Adamantyl)-4-bromoanisole at 123 K, provide insights into weak intramolecular hydrogen bonds and crystal packing, offering valuable information for material science and engineering applications (Xiang-wei Cheng, 2008).
Antimicrobial and Hypoglycemic Activities
Compounds related to N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide have shown promising antimicrobial and hypoglycemic activities. For instance, novel derivatives were synthesized and demonstrated potent antibacterial activity against various microorganisms and significant hypoglycemic activity in animal models, indicating potential therapeutic applications for infectious diseases and diabetes (Al-Abdullah et al., 2015).
Polymer Science and Material Engineering
The adamantyl group, a key structural component in N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide , has been extensively studied in the context of polymer science. For example, research on the anionic polymerization of derivatives with adamantyl groups highlighted the influence of these bulky groups on polymerization behaviors and thermal properties of polymers. This research contributes to the development of advanced materials with tailored properties (Kang et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-3-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-26(23,24)19-7-5-18(6-8-19)25-4-2/h5-8,15-17,20,22H,3-4,9-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZFNYHZCIYNCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide |
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